molecular formula C12H14N2S B6258860 [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine CAS No. 933683-67-1

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine

Cat. No. B6258860
CAS RN: 933683-67-1
M. Wt: 218.3
InChI Key:
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Description

“[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine” is a chemical compound with the molecular formula C12H14N2S . It is also known as 4-Thiazolemethanamine, 2-(2-phenylethyl)- . This compound has been studied for its potential use in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the hydrazinolysis of a phthalimide derivative, which leads to the deprotected parent compound. This compound is then subjected to methylation, dimethylation, acylation, and carbamoylation to deliver various adducts .


Molecular Structure Analysis

The molecular structure of “[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine” consists of a thiazole ring attached to a phenylethyl group and a methanamine group . The molecular weight of this compound is 218.32 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine” include hydrazinolysis, methylation, dimethylation, acylation, and carbamoylation .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, as antimicrobial agents, they might inhibit the synthesis of essential bacterial proteins, while as antitumor agents, they might interfere with cell division or DNA replication.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways . For example, as antioxidants, they might neutralize harmful free radicals, while as anti-inflammatory agents, they might inhibit the production of pro-inflammatory cytokines. The downstream effects would depend on the specific pathway affected.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from the neutralization of harmful free radicals (as antioxidants) to the inhibition of cell division or dna replication (as antitumor agents) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine involves the condensation of 2-phenylethylamine with 2-bromoacetaldehyde followed by cyclization with thiourea to form the thiazole ring. The resulting thiazole intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": ["2-phenylethylamine", "2-bromoacetaldehyde", "thiourea", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether"], "Reaction": [ "Step 1: Dissolve 2-phenylethylamine (1.0 equiv) in methanol and add 2-bromoacetaldehyde (1.1 equiv) dropwise with stirring. Adjust the pH to 4-5 with hydrochloric acid and continue stirring for 2 hours at room temperature.", "Step 2: Add thiourea (1.2 equiv) to the reaction mixture and heat at 80°C for 4 hours. Cool the reaction mixture to room temperature and adjust the pH to 9-10 with sodium hydroxide.", "Step 3: Extract the reaction mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the thiazole intermediate.", "Step 4: Dissolve the thiazole intermediate in methanol and add sodium borohydride (1.5 equiv) with stirring. Heat the reaction mixture at reflux for 4 hours and then cool to room temperature.", "Step 5: Quench the reaction with water and acidify with hydrochloric acid. Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

933683-67-1

Product Name

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine

Molecular Formula

C12H14N2S

Molecular Weight

218.3

Purity

90

Origin of Product

United States

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